molecular formula C16H26N4 B15058617 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine

1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine

Cat. No.: B15058617
M. Wt: 274.40 g/mol
InChI Key: VCOMEWIGXBHYGH-UHFFFAOYSA-N
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Description

1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring linked to a pyridine ring, with an ethyl-substituted piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Moiety: The starting material, 1-ethylpiperidine, is synthesized through the alkylation of piperidine with ethyl halides under basic conditions.

    Coupling with Pyridine: The ethylpiperidine is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of Piperazine Ring: The final step involves the cyclization of the intermediate product with a suitable diamine, such as ethylenediamine, under acidic or basic conditions to form the piperazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms on the pyridine ring can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

    1-(2-Pyridinyl)piperazine: A simpler analog with similar structural features but lacking the ethylpiperidine moiety.

    1-(3-Fluoro-2-pyridinyl)piperazine: A derivative with a fluorine substitution on the pyridine ring, known for its selective receptor binding properties.

Uniqueness: 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine is unique due to the presence of the ethylpiperidine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its simpler analogs. This structural feature can influence the compound’s binding affinity, selectivity, and overall biological activity.

Properties

Molecular Formula

C16H26N4

Molecular Weight

274.40 g/mol

IUPAC Name

1-[3-(1-ethylpiperidin-2-yl)pyridin-2-yl]piperazine

InChI

InChI=1S/C16H26N4/c1-2-19-11-4-3-7-15(19)14-6-5-8-18-16(14)20-12-9-17-10-13-20/h5-6,8,15,17H,2-4,7,9-13H2,1H3

InChI Key

VCOMEWIGXBHYGH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=C(N=CC=C2)N3CCNCC3

Origin of Product

United States

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